molecular formula C14H20N2 B3245225 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 166973-12-2

3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No. B3245225
CAS RN: 166973-12-2
M. Wt: 216.32 g/mol
InChI Key: QHPWRLXAKMANSW-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine, also known as benzylazocine, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the 1960s as a potential analgesic drug and has since been extensively researched for its pharmacological properties.2.1]octan-8-amine.

Mechanism of Action

Benzylazocine acts on the kappa opioid receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the inhibition of adenylate cyclase and the decrease in the production of cyclic AMP. This, in turn, leads to the inhibition of neurotransmitter release and the reduction in the transmission of pain signals. Benzylazocine has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Benzylazocine has been shown to produce analgesia in animal models of pain. It has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamines, in animal models of drug addiction. Furthermore, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-aminee has been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-aminee is its high potency as a kappa opioid receptor agonist, which makes it a valuable tool for studying the pharmacology of this receptor. However, one limitation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-aminee is its potential for causing side effects, such as sedation and respiratory depression, which may limit its use in animal studies.

Future Directions

There are several future directions for the research of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-aminee. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency and selectivity for the kappa opioid receptor. Another area of interest is the investigation of the potential use of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-aminee in the treatment of depression and other psychiatric disorders. Additionally, further research is needed to elucidate the exact mechanism of action of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-aminee and its effects on neurotransmitter systems in the brain.

Scientific Research Applications

Benzylazocine has been extensively studied for its analgesic properties. It has been found to be a potent kappa opioid receptor agonist, which makes it a potential candidate for the treatment of pain. It has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines. Furthermore, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-aminee has been studied for its antidepressant properties, as it has been found to increase the levels of certain neurotransmitters in the brain.

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-12-6-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPWRLXAKMANSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234907
Record name 3-(Phenylmethyl)-3-azabicyclo[3.2.1]octan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166973-12-2
Record name 3-(Phenylmethyl)-3-azabicyclo[3.2.1]octan-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166973-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethyl)-3-azabicyclo[3.2.1]octan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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